Apogossypolone

Descripción general

Descripción

La Apogossypolona es un derivado semisintetizado del gosipol, un compuesto polifenólico natural extraído de las semillas de algodón. Es conocido por sus potentes propiedades anticancerígenas, particularmente como inhibidor de las proteínas de la familia Bcl-2 antiapoptóticas . La Apogossypolona ha demostrado ser prometedora en la inducción de la autofagia y la apoptosis en varias líneas celulares cancerosas, lo que la convierte en un compuesto significativo en la investigación del cáncer .

Aplicaciones Científicas De Investigación

Efficacy in Cancer Models

Numerous studies have demonstrated the efficacy of apogossypolone in various cancer models:

- Prostate Cancer : In vitro studies showed that this compound significantly inhibited the proliferation of PC-3 cells (a human prostate cancer cell line) in a dose-dependent manner. It induced apoptosis characterized by morphological changes typical of programmed cell death .

- Lymphoma : this compound has been effective against lymphoma cell lines such as U937 and in preclinical models of follicular lymphoma. It was shown to induce apoptosis and inhibit tumor growth effectively .

- Nasopharyngeal Carcinoma : Research indicated that this compound inhibited the growth of nasopharyngeal carcinoma xenografts in vivo. It demonstrated a potent ability to induce apoptosis and suppress tumor growth through its action on Bcl-2 family proteins .

- Hepatocellular Carcinoma : Studies also highlighted its effectiveness against hepatocellular carcinoma cells, where it exhibited significant cytotoxicity .

Case Study 1: Inhibition of LNCaP Cells

A study focused on the effect of this compound on LNCaP cells (a prostate cancer cell line). The results showed that this compound inhibited cell proliferation and induced apoptosis through the downregulation of Bcl-2 proteins. This study underscores the potential use of this compound as a therapeutic agent for prostate cancer .

Case Study 2: Combination Therapy

In another investigation, researchers explored the combination of this compound with traditional chemotherapy agents. The findings suggested that this combination could enhance therapeutic efficacy while reducing toxicity compared to chemotherapy alone. This approach highlights the potential for this compound to be integrated into multi-faceted cancer treatment regimens .

Potential Therapeutic Uses

Beyond its applications in oncology, this compound may have broader therapeutic implications:

- Autoimmune Diseases : Given its role in modulating apoptosis, there is potential for this compound to be used in treating autoimmune conditions where dysregulated apoptosis contributes to disease pathology .

- Inflammatory Disorders : Research suggests that targeting Bcl-2 family proteins may also be beneficial in managing inflammatory diseases due to their involvement in immune cell regulation .

Summary Table of Applications

| Application Area | Cancer Type | Mechanism | Efficacy Evidence |

|---|---|---|---|

| Prostate Cancer | PC-3 Cells | Induces apoptosis via Bcl-2 inhibition | Significant growth inhibition observed |

| Lymphoma | U937 Cells | Promotes apoptotic pathways | Effective in preclinical lymphoma models |

| Nasopharyngeal Carcinoma | CNE1/CNE2/SUNE1 Cells | Disrupts anti-apoptotic functions | Tumor growth suppression in xenografts |

| Hepatocellular Carcinoma | HepG2 Cells | Induces cytotoxicity | High levels of cytotoxic activity reported |

| Autoimmune Diseases | Various | Modulates apoptosis | Potential therapeutic applications suggested |

| Inflammatory Disorders | Various | Regulates immune cell apoptosis | Implications for treatment explored |

Mecanismo De Acción

La Apogossypolona ejerce sus efectos uniéndose a las proteínas de la familia Bcl-2 antiapoptóticas, evitando su asociación con proteínas proapoptóticas. Esto libera las proteínas proapoptóticas para participar en la respuesta apoptótica, lo que lleva a la muerte celular . El compuesto también induce la autofagia, un proceso en el que las células degradan y reciclan sus componentes, lo que puede actuar como un mecanismo de defensa contra la apoptosis .

Compuestos similares:

Gosipol: El compuesto original del que se deriva la apogossypolona.

BI97D6: Un derivado quiral de apogossypolona con potente actividad anticancerígena.

Apogossypolona: Otro derivado con propiedades similares, pero con diferentes perfiles de potencia y toxicidad.

Singularidad: La Apogossypolona es única debido a su alta afinidad de unión a múltiples proteínas de la familia Bcl-2 y su capacidad para inducir tanto la autofagia como la apoptosis. Este doble mecanismo de acción lo convierte en un candidato prometedor para la terapia contra el cáncer .

Análisis Bioquímico

Biochemical Properties

Apogossypolone interacts with the Bcl-2 family proteins in the low nanomolar range . It binds to the Bcl-2, Bcl-xL, and Mcl-1 proteins with high affinity . The binding mode has been characterized by recording [15N, 1H]-HSQC experiments .

Cellular Effects

This compound has been shown to inhibit cell proliferation, invasion, and epithelial-to-mesenchymal transition (EMT) process in various cancer cells, including cervical cancer cells and prostate cancer cells . It also upregulates Dickkopf Wnt signaling pathway inhibitor 3 (DKK3) in a dose-dependent manner .

Molecular Mechanism

This compound blocks the interaction of Bim and Bcl-2, leading to the induction of apoptosis in a number of human cancer cell lines . It also induces the cleavage of caspase-3, caspase-9, and Poly (ADP-ribose) polymerase (PARP) .

Temporal Effects in Laboratory Settings

This compound shows better stability when compared with a racemic gossypol and can be better tolerated by mice . It has been reported to have significant anti-lymphoma and anti-pancreatic cancer effects .

Dosage Effects in Animal Models

In animal models, this compound treatment has been shown to inhibit tumor growth . When combined with CHOP, this compound displayed even more complete inhibition of tumor growth .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well known. It is known that this compound is a specific secondary metabolite in Gossypium species .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Apogossypolona se sintetiza a partir del gosipol mediante la eliminación de dos grupos aldehído. La síntesis implica varios pasos, incluido el uso de cromatografía de columna quiral para obtener atropisómeros ópticamente puros . Las condiciones de reacción generalmente implican el uso de solventes orgánicos y catalizadores para facilitar la conversión.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial no están ampliamente documentados, la síntesis de apogossypolona a gran escala probablemente implicaría la optimización de los procedimientos de laboratorio para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de técnicas avanzadas de purificación y configuraciones de reacción escalables .

Análisis De Reacciones Químicas

Tipos de reacciones: La Apogossypolona experimenta diversas reacciones químicas, que incluyen:

Oxidación: Conversión a otros derivados con actividad biológica alterada.

Reducción: Potencialmente reduciendo el compuesto a formas más simples.

Sustitución: Introducción de diferentes grupos funcionales para modificar sus propiedades.

Reactivos y condiciones comunes:

Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio.

Reactivos de sustitución: Varios haluros orgánicos y catalizadores.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de apogossypolona, cada uno con actividades biológicas únicas y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Gossypol: The parent compound from which apogossypolone is derived.

BI97D6: A chiral derivative of this compound with potent anticancer activity.

Apogossypol: Another derivative with similar properties but different potency and toxicity profiles.

Uniqueness: this compound is unique due to its high binding affinity to multiple Bcl-2 family proteins and its ability to induce both autophagy and apoptosis. This dual mechanism of action makes it a promising candidate for cancer therapy .

Actividad Biológica

Apogossypolone (ApoG2), a semi-synthetic derivative of gossypol, has garnered significant attention for its biological activity, particularly in cancer treatment. This compound exhibits a range of mechanisms that contribute to its antitumor effects, including apoptosis induction, autophagy activation, and inhibition of anti-apoptotic proteins.

This compound is characterized by the removal of two reactive aldehyde groups present in gossypol, which enhances its stability and reduces toxicity. It primarily acts as a small-molecule inhibitor of Bcl-2 family proteins, binding with high affinity to Bcl-2 and Mcl-1, and exhibiting lower toxicity compared to its parent compound, gossypol .

Key Mechanisms:

- Inhibition of Anti-Apoptotic Proteins : ApoG2 disrupts the interaction between pro-apoptotic proteins (like Bim) and anti-apoptotic proteins (like Bcl-2 and Mcl-1), facilitating apoptosis in cancer cells .

- Induction of Autophagy : The compound promotes autophagy through the Beclin-1 pathway and reactive oxygen species (ROS) generation. This dual mechanism enhances cell death in various cancer types, including hepatocellular carcinoma (HCC) and nasopharyngeal carcinoma (NPC) .

- ROS Generation : ApoG2 stimulates ROS production, which is crucial for activating multiple pro-autophagic signaling pathways. This oxidative stress contributes to the cytotoxic effects observed in treated cells .

Efficacy in Cancer Treatment

This compound has demonstrated promising results across several cancer models:

Table 1: Summary of Efficacy Studies

Case Study 1: Anti-Lymphoma Activity

In a study examining the anti-lymphoma activity of ApoG2, researchers found that treatment with ApoG2 at 600 mg/kg significantly inhibited tumor growth in xenograft models derived from WSU-DLCL2 cells. The compound exhibited an IC50 value of 350 nM, indicating potent activity against lymphoma cells while sparing normal lymphocytes from toxicity .

Case Study 2: Radiosensitization in NPC

Another study focused on nasopharyngeal carcinoma demonstrated that ApoG2 not only induced apoptosis but also acted as a radiosensitizer. When combined with radiation therapy, ApoG2 significantly enhanced tumor cell death compared to radiation alone, suggesting its potential as an adjunct therapy in NPC treatment protocols .

Propiedades

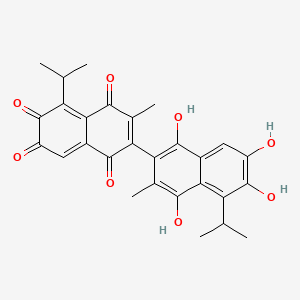

IUPAC Name |

3-methyl-5-propan-2-yl-2-(1,4,6,7-tetrahydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,4,6,7-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O8/c1-9(2)17-21-13(7-15(29)27(17)35)25(33)19(11(5)23(21)31)20-12(6)24(32)22-14(26(20)34)8-16(30)28(36)18(22)10(3)4/h7-10,29,31,33,35H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSGRWNXASCGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC(=O)C(=O)C(=C2C1=O)C(C)C)C3=C(C4=CC(=C(C(=C4C(=C3C)O)C(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469551 | |

| Record name | CHEMBL1272170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886578-07-0 | |

| Record name | CHEMBL1272170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.